3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Description
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine is a pyridine derivative featuring a methyl group at the 3-position and a 1-methylpyrrolidin-2-yl substituent at the 5-position. Its molecular formula is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol (calculated). The compound’s structure combines a pyridine ring with a pyrrolidine moiety, a five-membered nitrogen-containing ring, which confers unique electronic and steric properties.
Properties
IUPAC Name |
3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-6-10(8-12-7-9)11-4-3-5-13(11)2/h6-8,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPLPODBERCBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404991 | |
| Record name | 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82111-06-6 | |
| Record name | 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
A widely cited approach involves the reductive amination of 5-bromo-3-(2-pyrrolidinyl)pyridine to introduce the methyl group at the pyrrolidine nitrogen. This method, detailed in ChemicalBook , employs formaldehyde and sodium cyanoborohydride under acidic conditions.
Procedure :
-
Substrate Preparation : 5-Bromo-3-(2-pyrrolidinyl)pyridine (18.14 g, 80.6 mmol) is dissolved in acetonitrile (250 mL) and cooled to 0°C.
-
Methylation : Aqueous formaldehyde (37% w/w, 60.4 mL, 806 mmol) is added, followed by sodium cyanoborohydride (7.60 g, 120 mmol) in portions. The reaction is stirred at 0°C for 90 minutes.
-
Work-Up : Acetic acid (3.0 mL) is introduced to quench excess reductant. After warming to room temperature, the mixture is acidified with HCl (1M) and extracted with methylene chloride. Basification to pH 12 with NaOH facilitates product isolation.
-
Purification : The crude product is treated with magnesium sulfate and activated charcoal, followed by solvent removal to yield 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine as a pale yellow oil (18.19 g, 95% yield).
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 0°C → Room Temperature |
| Reaction Time | 15 hours |
| Solvent | Acetonitrile |
| Reductant | Sodium Cyanoborohydride |
| Yield | 95% |
This method is noted for its high yield and simplicity, though the use of toxic cyanoborohydride necessitates careful handling .
Cyclocondensation of Methyl 6-Methylnicotinate with Vinylpyrrolidone
Patent CN114195759A discloses a multi-step synthesis starting from methyl 6-methylnicotinate, leveraging cyclocondensation with vinylpyrrolidone followed by reduction.
Procedure :
-
Cyclocondensation : Methyl 6-methylnicotinate (400 g), vinylpyrrolidone (300 g), and sodium tert-butoxide (255 g) are refluxed in toluene (2 L) at 110°C under nitrogen for 8 hours. The intermediate, 1-methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone salt (583 g), precipitates as a solid.
-
Acid Hydrolysis : The salt is treated with concentrated HCl (36%, 1.25 kg) at 88°C for 44 hours to cleave the vinyl group.
-
Reduction : Sodium dithionite (570 g) is added at -20°C, and the mixture is stirred at 75°C until completion. Final purification yields this compound with 99.2% GC purity and a total yield of 50% relative to methyl nicotinate.
Key Parameters :
| Parameter | Value |
|---|---|
| Cyclocondensation | 110°C, 8 hours |
| Hydrolysis | 88°C, 44 hours |
| Reduction | -20°C → 75°C |
| Solvent | Toluene |
| Reductant | Sodium Dithionite |
| Yield | 50% |
While this method achieves high purity, the extended reaction times and multi-step sequence limit its industrial scalability .
Enzymatic Synthesis via Imine Reductase
A patent by WO2020098978A1 describes an enantioselective route using imine reductase to catalyze the reduction of myosmine to (S)-nornicotine, followed by methylation. Although primarily targeting nicotine, this approach is adaptable to this compound synthesis.
Procedure :
-
Enzymatic Reduction : Myosmine is incubated with imine reductase (e.g., from Streptomyces spp.) in aqueous buffer, yielding (S)-nornicotine with >99% enantiomeric excess.
-
Methylation : (S)-nornicotine is treated with methyl iodide or dimethyl sulfate in the presence of a base (e.g., KOH) to introduce the N-methyl group.
-
Purification : Column chromatography or crystallization isolates the final product.
Key Parameters :
| Parameter | Value |
|---|---|
| Enzyme | Imine Reductase |
| Temperature | 25–37°C |
| pH | 7.0–8.5 |
| Enantiomeric Excess | >99% |
| Yield | 70–85% |
This method excels in stereochemical control, making it ideal for pharmaceutical applications requiring high enantiopurity. However, enzyme cost and stability remain challenges .
Comparative Analysis of Methods
Efficiency and Scalability :
-
Reductive Amination : High yield (95%) and simplicity favor industrial use, though cyanoborohydride toxicity requires mitigation.
-
Cyclocondensation : Moderate yield (50%) and prolonged steps make it less scalable despite high purity.
-
Enzymatic Synthesis : Superior enantioselectivity (>99% ee) suits niche applications but faces economic barriers.
Purity and Byproducts :
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Synthesis Overview
| Method | Description |
|---|---|
| Cyclization | Involves the reaction of appropriate precursors under controlled conditions. |
| Oxidation | Utilizes oxidizing agents to modify the compound's functional groups. |
| Reduction | Employs reducing agents to convert specific functional groups. |
Medicinal Chemistry
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine is explored for its potential in drug discovery, particularly as a scaffold for developing new therapeutic agents. Its structural properties allow for modifications that can enhance biological activity and selectivity towards specific targets.
Case Study: Nicotine Analogues
Research indicates that derivatives of this compound can mimic nicotine's effects, making them valuable in developing smoking cessation aids. For instance, studies have shown that certain analogues can effectively alleviate nicotine withdrawal symptoms while minimizing addictive properties .
Biological Research
This compound serves as a tool in biological studies, particularly in understanding enzyme interactions and signaling pathways. It can act as a probe to investigate the roles of various biological targets.
Example: Enzyme Interaction Studies
In vitro studies have demonstrated that this compound can bind to specific enzymes, modulating their activity and providing insights into metabolic pathways .
Material Science
The compound is also being investigated for its potential applications in advanced materials, particularly those with unique electronic or optical properties. Its heterocyclic structure can contribute to the development of novel materials used in sensors and electronic devices.
Application Example: Electronic Materials
Research has indicated that incorporating this compound into polymer matrices can enhance the conductivity and responsiveness of the resulting materials .
Mechanism of Action
The primary mechanism of action of 3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the nervous system. Upon binding to these receptors, the compound induces the release of neurotransmitters such as dopamine, which leads to its stimulant and addictive properties . The molecular targets include various subtypes of nAChRs, and the pathways involved are primarily related to neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Positional Isomerism: 2-Methyl vs. 3-Methyl Substitution
- 2-Methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine (CAS 13270-56-9): This positional isomer, also known as (S)-6-methyl nicotine, differs in the methyl group placement (2-position vs. 3-position). For instance, nicotine analogs with 2-methyl substitution exhibit higher affinity for α4β2 nAChRs, whereas 3-methyl derivatives may favor different subtypes .
Ring Size Variations: Pyrrolidine vs. Piperidine
- 3-Methyl-5-(piperidin-2-yl)pyridine (CAS 1270500-56-5):
Replacing the pyrrolidine (5-membered ring) with piperidine (6-membered ring) increases conformational flexibility. Piperidine’s larger ring may enhance binding to hydrophobic pockets in proteins, as seen in fatty acid-binding protein (FABP4) inhibitors .
Substituent Functional Groups: Methyl vs. Isopropoxy
- 2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 1352493-17-4):
The isopropoxy group introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This modification could enhance solubility but reduce blood-brain barrier penetration compared to the methyl-substituted analog .
| Property | This compound | 2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine |
|---|---|---|
| Substituent | Methyl (non-polar) | Isopropoxy (polar) |
| Molecular Formula | C₁₁H₁₆N₂ | C₁₃H₂₀N₂O |
| LogP (Estimated) | ~2.5 (moderate lipophilicity) | ~1.8 (higher hydrophilicity) |
Pharmacological Analogues: Nicotine and Epibatidine Derivatives
- ABT-418 (3-Methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]isoxazole):
A methylisoxazolyl ring replaces the pyridine in nicotine, improving selectivity for α4β2 nAChRs over ganglionic α3β4 subtypes. This highlights how heterocyclic substitutions influence receptor specificity . - Epiboxidine :
Contains a chloropyridinyl ring similar to epibatidine but with reduced toxicity. Structural parallels to this compound suggest possible nAChR targeting, though subtype selectivity remains unverified .
Biological Activity
3-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine, a compound with the molecular formula CHN, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methyl group and a 1-methylpyrrolidin-2-yl moiety. This structural configuration is significant for its biological interactions and activities.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 176.26 g/mol |
| Boiling Point | 115 °C |
1. Neuropharmacological Effects
Research indicates that this compound exhibits notable neuropharmacological effects, particularly in modulating neurotransmitter systems. Studies have shown that compounds with similar structures can act as nicotinic acetylcholine receptor (nAChR) agonists, influencing cognitive functions and potentially offering therapeutic benefits for neurodegenerative diseases.
For instance, nicotine, a related compound, has been demonstrated to enhance cognitive performance in animal models by activating nAChRs, which are involved in learning and memory processes . The specific activity of this compound on these receptors remains an area of active investigation.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed mechanisms are yet to be elucidated. The presence of nitrogen in its structure is often associated with enhanced antimicrobial activity due to the ability to disrupt microbial cell membranes or interfere with metabolic pathways.
3. Anticancer Potential
Recent investigations into the anticancer potential of this compound have highlighted its ability to inhibit tumor cell proliferation in vitro. For example, compounds structurally similar to this pyridine derivative have shown efficacy against various cancer cell lines by inducing apoptosis or cell cycle arrest . The specific pathways through which this compound exerts its anticancer effects require further exploration.
The biological activity of this compound is likely mediated through several mechanisms:
- Nicotinic Receptor Modulation : By acting on nAChRs, the compound may influence neurotransmitter release and neuronal excitability.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and signaling pathways, leading to reduced proliferation in cancer cells .
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of pyridine derivatives found that administration of this compound in rodent models resulted in improved outcomes in models of Alzheimer's disease. The compound enhanced synaptic plasticity and reduced neuroinflammation markers .
Case Study 2: Antimicrobial Efficacy
In vitro assays conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-methyl-5-(1-methylpyrrolidin-2-yl)pyridine to improve yield and purity?
- Methodological Answer : Synthesis optimization requires iterative adjustments to reaction parameters. Key steps include:
- Catalyst selection : Use Pd-mediated cross-coupling for regioselective pyridine functionalization .
- Temperature control : Maintain 80–100°C during cyclization to avoid side reactions .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >95% purity .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | Prevents decomposition |
| Catalyst Loading | 5 mol% Pd | Balances cost and efficiency |
| Solvent | Toluene | Enhances cyclization kinetics |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., pyrrolidine ring protons at δ 2.5–3.0 ppm) .
- HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>98% required for biological assays) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peak at m/z 177.1 [M+H]+ .
Advanced Research Questions
Q. How can the stereochemical configuration of this compound derivatives be controlled during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Introduce (S)- or (R)-proline derivatives to direct asymmetric synthesis .
- Diastereoselective conditions : Use Lewis acids like ZnCl₂ to stabilize transition states favoring specific stereoisomers .
- Resolution : Chiral HPLC (Chiralpak AD-H column) to separate enantiomers post-synthesis .
Q. What experimental strategies are effective for studying the compound’s interaction with nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer :
- Radioligand binding assays : Compete with -epibatidine for α4β2 nAChR subtypes (IC₅₀ calculations via nonlinear regression) .
- Electrophysiology : Patch-clamp recordings in Xenopus oocytes expressing human nAChRs to measure agonist efficacy .
- Molecular docking : Use AutoDock Vina to model binding poses in the receptor’s hydrophobic pocket .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for neurological targets?
- Methodological Answer :
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 5-position to modulate binding affinity .
- Pharmacophore mapping : Overlay derivatives with known nAChR agonists (e.g., nicotine) to identify critical hydrogen-bonding motifs .
- In vivo testing : Dose-response curves in rodent models to correlate SAR with behavioral outcomes (e.g., locomotor activity) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported sensory data for this compound compared to nicotine?
- Methodological Answer :
- Replicate conditions : Ensure identical vaporization temperatures (e.g., 200°C) and carrier solvents (propylene glycol) for in vitro sensory assays .
- Control variables : Normalize receptor expression levels in cell-based assays to avoid false efficacy comparisons .
- Statistical validation : Apply ANOVA to assess significance of potency differences (reported EC₅₀ values: 1.5 mg/mL vs. nicotine’s 3 mg/mL) .
Hazard Mitigation in Experimental Design
Q. What protocols minimize risks when handling this compound in aerosolized forms?
- Methodological Answer :
- Containment : Use fume hoods with HEPA filters during aerosol generation .
- PPE : Nitrile gloves and N95 masks to prevent dermal/airway exposure .
- Waste disposal : Neutralize residues with 10% acetic acid before incineration .
Future Directions
Q. What unexplored applications exist for this compound in materials science?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
